N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Description
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a pyrazole ring, and specific substituents like chloro and fluoro groups.
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O/c1-11(2)17-9-16(22-23(17)3)18(25)21-12-6-7-24(10-12)13-4-5-14(19)15(20)8-13/h4-5,8-9,11-12H,6-7,10H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFOROAYLXOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)NC2CCN(C2)C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like thionyl chloride or fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for chlorination, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
- N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
- N-[1-(4-bromophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Uniqueness
N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is unique due to the presence of both chloro and fluoro substituents, which may enhance its biological activity and selectivity compared to similar compounds with only one halogen substituent. This dual substitution can also influence its chemical reactivity and stability, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
